molecular formula C8H8N2O2S B1347344 2-(Methanesulfonylamino)benzonitrile CAS No. 50790-29-9

2-(Methanesulfonylamino)benzonitrile

Cat. No.: B1347344
CAS No.: 50790-29-9
M. Wt: 196.23 g/mol
InChI Key: RKJYYYHFUOVDAD-UHFFFAOYSA-N
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Description

2-(Methanesulfonylamino)benzonitrile is an organic compound with the molecular formula C8H8N2O2S. It is also known by its IUPAC name, N-(2-cyanophenyl)methanesulfonamide. This compound is characterized by the presence of a methanesulfonylamino group attached to a benzonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylamino)benzonitrile typically involves the reaction of 2-aminobenzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-aminobenzonitrile+methanesulfonyl chlorideThis compound\text{2-aminobenzonitrile} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-aminobenzonitrile+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methanesulfonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(Methanesulfonylamino)benzonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylamino)benzonitrile involves its interaction with specific molecular targets. The methanesulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methanesulfonylamino)benzamide
  • 2-(Methanesulfonylamino)benzoic acid
  • 2-(Methanesulfonylamino)benzaldehyde

Uniqueness

2-(Methanesulfonylamino)benzonitrile is unique due to the presence of both a methanesulfonylamino group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-(2-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYYYHFUOVDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965024
Record name N-(2-Cyanophenyl)methanesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID00965024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50790-29-9
Record name N-(2-Cyanophenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50790-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 50790-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Cyanophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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